molecular formula C13H15NO2 B1593472 Methyl 4-(1H-indol-2-yl)butanoate CAS No. 28093-53-0

Methyl 4-(1H-indol-2-yl)butanoate

Cat. No.: B1593472
CAS No.: 28093-53-0
M. Wt: 217.26 g/mol
InChI Key: GHQNBSPRKLUEKB-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indol-2-yl)butanoate is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions to form indoles.

  • Bartoli Indole Synthesis: This involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents followed by reduction and cyclization.

  • Leimgruber-Batcho Indole Synthesis: This method uses o-nitrotoluenes and formamide to produce indoles through a series of reactions including nitro group reduction and cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthetic routes using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives.

  • Reduction: Reduction reactions can reduce the indole ring or its substituents.

  • Substitution: Substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and various nucleophiles.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Halogenated indoles and other substituted indoles.

Scientific Research Applications

Methyl 4-(1H-indol-2-yl)butanoate has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 4-(1H-indol-2-yl)butanoate exerts its effects involves interactions with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context of its application, such as its role in inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Methyl 4-(1H-indol-2-yl)butanoate is compared with other similar indole derivatives, highlighting its uniqueness:

  • Indole-3-carboxylic Acid: Similar structure but different functional group.

  • Indole-3-acetic Acid: Another indole derivative with applications in plant growth regulation.

  • Bharatamycin: A naturally occurring indole alkaloid with antibiotic properties.

These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.

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Properties

IUPAC Name

methyl 4-(1H-indol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQNBSPRKLUEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342534
Record name Methyl 4-(1H-indol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28093-53-0
Record name Methyl 4-(1H-indol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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